molecular formula C7HClF4O B033901 2,3,5,6-Tetrafluorobenzoyl chloride CAS No. 107535-73-9

2,3,5,6-Tetrafluorobenzoyl chloride

Cat. No. B033901
M. Wt: 212.53 g/mol
InChI Key: AELMDUZWKHVPIF-UHFFFAOYSA-N
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Patent
US05840975

Procedure details

268 g of 2,3,5,6-tetrafluorobenzotrichloride were placed in a 0.5 1 four necked flask. After addition of 5.4 g of iron(III) chloride, the mixture was heated to 60° C. with stirring. 46 g of formic acid were metered in over 6 hours at 60°-65° C. Vigorous gas development (carbon monoxide, hydrogen chloride) began immediately. The gas stream was fed to an absorption tower via a cooler. After addition was complete, the mixture was further stirred for two more hours at 60° C. The product was then distilled under reduced pressure.
Name
2,3,5,6-tetrafluorobenzotrichloride
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
catalyst
Reaction Step Four
Quantity
46 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([F:10])[C:3]=1[C:11]([Cl:14])(Cl)Cl.[C]=[O:16].Cl>[Fe](Cl)(Cl)Cl.C(O)=O>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([F:10])[C:3]=1[C:11]([Cl:14])=[O:16] |^3:14|

Inputs

Step One
Name
2,3,5,6-tetrafluorobenzotrichloride
Quantity
268 g
Type
reactant
Smiles
FC1=C(C(=C(C=C1F)F)F)C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5.4 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Five
Name
Quantity
46 g
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were metered in over 6 hours at 60°-65° C
Duration
6 h
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was further stirred for two more hours at 60° C
DISTILLATION
Type
DISTILLATION
Details
The product was then distilled under reduced pressure

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)Cl)C(=C(C=C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.